2'-Deoxyguanosine-15N5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C10H13N5O4 |

|---|---|

Poids moléculaire |

272.21 g/mol |

Nom IUPAC |

2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H13N5O4/c11-10-13-8-7(9(18)14-10)12-3-15(8)6-1-4(17)5(2-16)19-6/h3-6,16-17H,1-2H2,(H3,11,13,14,18)/t4-,5-,6-/m0/s1/i11+1,12+1,13+1,14+1,15+1 |

Clé InChI |

YKBGVTZYEHREMT-YJTFKECZSA-N |

SMILES isomérique |

C1[C@@H]([C@@H](O[C@@H]1[15N]2C=[15N]C3=C2[15N]=C([15NH]C3=O)[15NH2])CO)O |

SMILES canonique |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Molecular Weight of 2'-Deoxyguanosine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the molecular weight of 2'-Deoxyguanosine fully labeled with the stable isotope Nitrogen-15 (¹⁵N). It includes the theoretical calculation based on isotopic masses and outlines a standard experimental protocol for its verification using mass spectrometry.

Theoretical Molecular Weight Calculation

The molecular weight of an isotopically labeled compound is determined by its specific isotopic composition. For 2'-Deoxyguanosine-¹⁵N₅, all five nitrogen atoms present in the guanine nucleobase are the ¹⁵N isotope, rather than the more naturally abundant ¹⁴N.

Chemical Formula and Elemental Composition

The chemical formula for 2'-Deoxyguanosine is C₁₀H₁₃N₅O₄[1][2]. For the ¹⁵N₅ isotopologue, the elemental composition for molecular weight calculation is:

-

10 atoms of Carbon (C)

-

13 atoms of Hydrogen (H)

-

5 atoms of Nitrogen-15 (¹⁵N)

-

4 atoms of Oxygen (O)

Atomic Weights for Calculation

To calculate the precise molecular weight (monoisotopic mass), the mass of the most abundant or specified isotope of each element is used.

| Element/Isotope | Symbol | Atomic Mass (Da) |

| Carbon-12 | ¹²C | 12.000000 |

| Hydrogen-1 | ¹H | 1.007825 |

| Nitrogen-15 | ¹⁵N | 15.000109 [3][4] |

| Oxygen-16 | ¹⁶O | 15.994915 |

Note: These values represent the mass of the individual isotopes, not the standard atomic weight which is an average of natural isotopic abundances.

Calculated Molecular Weight

The molecular weight is the sum of the masses of its constituent atoms.

-

Carbon: 10 × 12.000000 Da = 120.000000 Da

-

Hydrogen: 13 × 1.007825 Da = 13.101725 Da

-

Nitrogen-15: 5 × 15.000109 Da = 75.000545 Da

-

Oxygen: 4 × 15.994915 Da = 63.979660 Da

Total Molecular Weight (Monoisotopic Mass) = 272.08193 Da

For comparison, the monoisotopic mass of unlabeled 2'-Deoxyguanosine is 267.09675 Da[2]. The mass shift of approximately 5 Da is the result of substituting five ¹⁴N atoms (14.003074 Da) with five ¹⁵N atoms.

Experimental Verification Protocol: Mass Spectrometry

High-resolution mass spectrometry is the standard method for accurately determining the molecular weight of compounds like 2'-Deoxyguanosine-¹⁵N₅. The following is a generalized protocol for analysis using Electrospray Ionization-Quadrupole Time-of-Flight (ESI-QTOF) Mass Spectrometry.

Objective

To experimentally confirm the molecular weight of 2'-Deoxyguanosine-¹⁵N₅ and verify its isotopic enrichment.

Materials and Reagents

-

2'-Deoxyguanosine-¹⁵N₅ sample

-

LC-MS grade Water

-

LC-MS grade Acetonitrile

-

Formic Acid (for solvent modification)

-

Calibrant solution for the mass spectrometer

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

ESI-QTOF Mass Spectrometer

Methodology

-

Sample Preparation:

-

Prepare a stock solution of 2'-Deoxyguanosine-¹⁵N₅ in a suitable solvent (e.g., 1 mg/mL in LC-MS grade water).

-

Perform serial dilutions to a final concentration appropriate for ESI-MS analysis, typically in the low µg/mL to ng/mL range. The final solution should be prepared in a solvent compatible with the mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer across the desired mass range using a certified calibrant solution according to the manufacturer's protocol. This ensures high mass accuracy.

-

-

LC-MS Analysis:

-

Chromatography (Optional but Recommended): Introduce the sample via an HPLC system to separate it from any potential impurities.

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: A suitable gradient to elute the compound (e.g., 5% to 95% B over 10 minutes).

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). In this mode, the molecule is expected to be detected as the protonated molecular ion [M+H]⁺.

-

Mass Range: Scan a range appropriate for the target ion (e.g., m/z 100-500).

-

Data Acquisition: Acquire data in high-resolution mode.

-

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to 2'-Deoxyguanosine-¹⁵N₅.

-

Identify the m/z (mass-to-charge ratio) of the most intense peak. For the protonated molecule [M+H]⁺, this should be approximately 273.08916 (272.08193 + 1.00723 Da for the proton).

-

Verify that the observed m/z is within an acceptable mass error (typically <5 ppm) of the theoretical value.

-

Examine the isotopic pattern to confirm the incorporation of five ¹⁵N atoms.

-

Workflow and Data Visualization

The logical flow for the experimental determination of the molecular weight is outlined below.

Caption: Workflow for MW determination of 2'-Deoxyguanosine-¹⁵N₅.

References

An In-depth Technical Guide to 2'-Deoxyguanosine-15N5: Chemical Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2'-Deoxyguanosine-15N5, a stable isotope-labeled nucleoside crucial for a variety of research and drug development applications. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and outlines its significant role in the study of DNA damage and repair, as well as in quantitative bioanalysis.

Chemical Structure and Properties

This compound is an isotopologue of the naturally occurring nucleoside 2'-deoxyguanosine, where all five nitrogen atoms have been replaced with the stable isotope Nitrogen-15. This isotopic labeling makes it an invaluable tool in analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

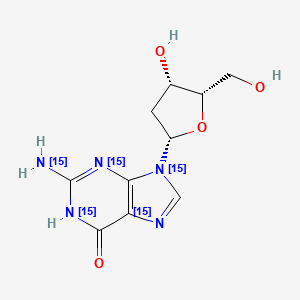

The chemical structure of this compound is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. Data for the unlabeled analogue, 2'-deoxyguanosine, is also included for comparison.

| Property | This compound | 2'-Deoxyguanosine (Unlabeled) |

| Molecular Formula | C₁₀H₁₃¹⁵N₅O₄ | C₁₀H₁₃N₅O₄ |

| Molecular Weight | 272.21 g/mol [1][2] | 267.24 g/mol [3] |

| CAS Number | 686353-29-7[4] | 961-07-9[5] |

| Appearance | White to off-white solid/powder[5] | White crystalline powder[5] |

| Melting Point | >300 °C (decomposes) (inferred from unlabeled)[3][6] | >300 °C (decomposes)[3][6] |

| Solubility | Slightly soluble in DMSO and Methanol[2]. The monohydrate form is soluble in water. | Soluble in 1 M NH₄OH (50 mg/mL), slightly soluble in water, soluble in methanol, ethanol, and DMSO[5][7][8]. |

| Storage Conditions | Store at -20°C, protected from light[9]. | Keep in a dark place, under an inert atmosphere, at room temperature[2]. |

Isotopic Purity

This compound is commercially available with high isotopic purity, typically around 98% for the ¹⁵N₅ enrichment[9][10]. This high level of enrichment is critical for its use as an internal standard in quantitative mass spectrometry, ensuring minimal interference from the natural abundance isotopes.

Experimental Protocols and Applications

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of nucleosides and their modified analogues in biological samples.[11] This is particularly relevant in the fields of DNA damage and repair, toxicology, and drug metabolism studies.[12][13]

Role in DNA Damage and Repair Studies

Oxidative stress can lead to damage of cellular DNA, with 2'-deoxyguanosine being particularly susceptible to oxidation, forming lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[14] 8-OHdG is a critical biomarker for oxidative stress and carcinogenesis.[15] Accurate measurement of these lesions is crucial for understanding the mechanisms of DNA damage and repair and for assessing the risk associated with various carcinogens and disease states.

This compound is used to synthesize 8-Hydroxy-2'-deoxyguanosine-15N5, which serves as an ideal internal standard for the quantification of endogenous 8-OHdG by LC-MS/MS.[15]

The following diagram illustrates a typical workflow for the quantification of 8-OHdG in a DNA sample using this compound as the starting material for the internal standard.

Caption: Workflow for the quantification of 8-OHdG using an internal standard derived from this compound.

A detailed protocol for the preparation of the [15N5]-8-oxo-dG internal standard involves reacting [15N5]-2′-deoxyguanosine monohydrate with ascorbic acid, CuSO₄, and hydrogen peroxide.[4] The reaction is then quenched, and the pH is neutralized.

For the LC-MS/MS analysis, after enzymatic digestion of the DNA sample spiked with the internal standard, the nucleosides are separated by liquid chromatography and detected by tandem mass spectrometry.[4]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard like this compound is central to the principle of isotope dilution mass spectrometry. This technique allows for highly accurate and precise quantification by correcting for sample loss during preparation and for matrix effects in the mass spectrometer.

The logical relationship in IDMS is illustrated in the diagram below:

Caption: The fundamental principle of Isotope Dilution Mass Spectrometry (IDMS).

Synthesis of Labeled Nucleosides

Significance in Drug Development

In the realm of drug development, stable isotope-labeled compounds like this compound are indispensable.[11] They are used in:

-

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion (ADME) of drug candidates.

-

Metabolite Identification: To aid in the identification of drug metabolites by providing a distinct isotopic signature.

-

Quantitative Bioanalysis: To serve as internal standards in validated bioanalytical methods for the quantification of drugs and their metabolites in biological matrices, a regulatory requirement for drug approval.[17]

Conclusion

This compound is a powerful tool for researchers and scientists in various disciplines. Its primary utility as an internal standard in mass spectrometry-based quantitative analysis, particularly for DNA damage biomarkers, underscores its importance in advancing our understanding of disease mechanisms and in the development of new therapeutics. The continued application of this and other stable isotope-labeled compounds will undoubtedly contribute to further breakthroughs in biomedical research and drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]

- 3. Deoxyguanosine | C10H13N5O4 | CID 135398592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]

- 6. 2′-デオキシグアノシン 水和物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 99-100%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 9. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-10 [isotope.com]

- 10. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 13. researchgate.net [researchgate.net]

- 14. DNA Damage and Repair: Relevance to Mechanisms of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

Isotopic Purity of 2'-Deoxyguanosine-15N5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic purity of 2'-Deoxyguanosine-15N5, a critical isotopically labeled nucleoside for advanced research in structural biology, metabolic studies, and drug development. This document details the synthesis, purification, and analytical methods used to determine the isotopic enrichment of this compound, presenting quantitative data, experimental protocols, and visual workflows to support researchers in their applications.

Introduction

This compound is a stable isotope-labeled analog of the natural DNA nucleoside, 2'-deoxyguanosine. In this molecule, all five nitrogen atoms have been replaced with the heavy isotope, Nitrogen-15 (¹⁵N). This labeling provides a distinct mass shift, making it an invaluable tool for a variety of biophysical and biomedical research applications, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The precise determination of its isotopic purity is paramount for the accuracy and reliability of experimental results.

Key Applications:

-

Biomolecular NMR: ¹⁵N-labeled nucleosides are extensively used in structural biology to determine the three-dimensional structures of DNA and DNA-protein complexes.[1]

-

Mass Spectrometry: Used as an internal standard for the accurate quantification of 2'-deoxyguanosine and its modified forms in biological samples.

-

Metabolic Studies: Serves as a tracer to elucidate metabolic pathways involving nucleosides and nucleotides.[1]

-

Genetic Therapy Research: Employed in the synthesis of isotopically labeled oligonucleotides for therapeutic development.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available this compound is typically high, with enrichment levels for the ¹⁵N isotope consistently exceeding 96%. The chemical purity is also a critical parameter. Below is a summary of typical specifications from leading suppliers.

| Parameter | Specification | Supplier Example | Reference |

| Isotopic Enrichment (¹⁵N) | 96-98% | Cambridge Isotope Laboratories, Inc. | [2] |

| Isotopic Enrichment (¹⁵N) | 98-99% | Eurisotop | [3] |

| Chemical Purity | ≥95% | Cambridge Isotope Laboratories, Inc. | [4] |

Synthesis and Purification of this compound

The synthesis of this compound with high isotopic enrichment is a multi-step process that can be achieved through chemo-enzymatic methods. This approach combines the flexibility of chemical synthesis for introducing the ¹⁵N labels into the purine base with the specificity of enzymatic reactions for the glycosylation step.

Chemo-Enzymatic Synthesis Protocol

This protocol is a plausible pathway adapted from established methods for synthesizing ¹⁵N-labeled nucleosides.

Objective: To synthesize this compound with high isotopic purity.

Materials:

-

¹⁵N-labeled precursors (e.g., ¹⁵N-ammonia, ¹⁵N-sodium nitrite)

-

Starting materials for purine ring construction

-

2-deoxy-α-D-ribose-1-phosphate

-

Purine nucleoside phosphorylase (PNP)

-

Standard laboratory reagents and solvents

-

High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

-

Synthesis of ¹⁵N₅-Guanine:

-

The synthesis of the fully ¹⁵N-labeled guanine base is the initial and most critical step. This is typically achieved by building the purine ring system using ¹⁵N-containing starting materials.

-

For example, a convergent synthesis approach can be employed, starting with the construction of a ¹⁵N-labeled pyrimidine intermediate, followed by the annulation of the imidazole ring using additional ¹⁵N sources.

-

-

Enzymatic Glycosylation:

-

The synthesized ¹⁵N₅-guanine is then coupled with 2-deoxy-α-D-ribose-1-phosphate.

-

This reaction is catalyzed by the enzyme purine nucleoside phosphorylase (PNP), which ensures the stereospecific formation of the β-N-glycosidic bond.

-

The reaction is typically carried out in a phosphate buffer at a controlled pH and temperature to ensure optimal enzyme activity.

-

-

Purification:

-

The reaction mixture is purified using reverse-phase High-Performance Liquid Chromatography (HPLC).

-

A C18 column is commonly used with a gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Fractions containing the this compound are collected, pooled, and lyophilized to yield the final product.

-

Determination of Isotopic Purity by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for determining the isotopic purity of labeled compounds. This technique provides both high sensitivity and specificity.

Experimental Protocol for LC-MS/MS Analysis

Objective: To accurately determine the isotopic enrichment of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

-

Electrospray Ionization (ESI) source

Materials:

-

This compound sample

-

Unlabeled 2'-Deoxyguanosine standard

-

LC-MS grade water, acetonitrile, and formic acid

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of the this compound sample in a suitable solvent, such as LC-MS grade water or a mixture of water and methanol.

-

Prepare a series of calibration standards of the unlabeled 2'-Deoxyguanosine.

-

Prepare a quality control (QC) sample by mixing the labeled and unlabeled standards.

-

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 0% to 50% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

Mass Transitions:

-

Unlabeled 2'-Deoxyguanosine: Precursor ion (m/z) 268.1 → Product ion (m/z) 152.1 (corresponding to the guanine base).

-

This compound: Precursor ion (m/z) 273.1 → Product ion (m/z) 157.1 (corresponding to the ¹⁵N₅-guanine base).

-

-

Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.

-

-

Data Analysis:

-

Integrate the peak areas for the labeled and unlabeled mass transitions in the chromatograms.

-

Calculate the isotopic purity by determining the ratio of the peak area of the ¹⁵N₅-labeled compound to the sum of the peak areas of all isotopic forms.

-

Correct for the natural abundance of isotopes in the unlabeled standard.

-

Conclusion

The high isotopic purity of this compound is essential for its effective use in sensitive analytical techniques like NMR and mass spectrometry. The chemo-enzymatic synthesis provides a robust method for producing this labeled compound with high enrichment. Rigorous quality control using LC-MS/MS is crucial to verify the isotopic purity and ensure the reliability of experimental data. Researchers and drug development professionals should adhere to detailed analytical protocols to confirm the specifications of their labeled materials, thereby ensuring the integrity and reproducibility of their scientific findings.

References

- 1. 2.1 Mass spectrometry data handling and (pre-)processing | The MetaRbolomics book [rformassspectrometry.github.io]

- 2. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biochem.du.ac.in [biochem.du.ac.in]

- 4. rockefeller.edu [rockefeller.edu]

A Technical Guide to 2'-Deoxyguanosine-15N5: Applications in DNA Damage and Repair Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2'-Deoxyguanosine-15N5, a critical tool in the field of biomedical research, particularly in the study of DNA damage and repair. This isotopically labeled nucleoside serves as an invaluable internal standard for accurate quantification in mass spectrometry-based analytical methods.

Core Compound Details

Chemical Name: this compound CAS Number: 686353-29-7

Physicochemical Properties

While specific experimental data for the 15N5-labeled variant is not extensively published, the physicochemical properties of the parent compound, 2'-Deoxyguanosine, provide a reliable reference.

| Property | Value | Reference |

| Molecular Formula | C10H13N5O4 | [1] |

| Molecular Weight | 267.24 g/mol | [1] |

| Melting Point | 300 °C | [1] |

| pKa | 2.37, 9.33 | [1] |

| Water Solubility | Slightly soluble | [1] |

| Appearance | White to off-white powder | [1] |

Commercial Suppliers

A number of reputable chemical suppliers provide this compound for research purposes. Key suppliers include:

-

BOC Sciences

-

MedchemExpress

-

Cambridge Isotope Laboratories, Inc.

Applications in Research and Drug Development

This compound is predominantly utilized as an internal standard in isotope dilution mass spectrometry for the precise quantification of 2'-deoxyguanosine and its modified forms, such as those resulting from oxidative stress.[2] Its application is crucial in studies of DNA damage and repair, carcinogenesis, and in the development of therapeutic agents that target these pathways.

One of the most significant applications is in the measurement of 8-hydroxy-2'-deoxyguanosine (8-OHdG), a key biomarker for oxidative DNA damage.[2] By adding a known amount of this compound to a biological sample, researchers can accurately quantify the levels of endogenous 8-OHdG, overcoming variations in sample preparation and instrument response.

Experimental Protocols

The following sections outline a generalized experimental workflow for the analysis of DNA adducts using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

DNA Extraction and Hydrolysis

-

DNA Isolation: Isolate genomic DNA from cells or tissues using a commercial DNA purification kit, with modifications to minimize artificial oxidation.[3] This typically involves cell lysis, RNase A treatment, and protein precipitation.[3]

-

Internal Standard Spiking: Add a known amount of this compound (and other relevant labeled standards) to the DNA sample.[4]

-

Denaturation: Heat the DNA sample at 98-100°C for 2-3 minutes to denature the DNA, followed by rapid chilling on ice.[5]

-

Enzymatic Digestion: Perform a two-step enzymatic hydrolysis to digest the DNA into individual nucleosides.[4][6]

-

Enzyme Removal: Remove the enzymes by centrifugal filtration.[5][6]

Sample Preparation for LC-MS/MS

-

Solid-Phase Extraction (SPE): Enrich the DNA adducts from the hydrolysate using a C18 SPE cartridge.[4]

-

Elution and Drying: Elute the adducts and dry the sample under vacuum.

-

Reconstitution: Reconstitute the dried sample in a suitable solvent (e.g., water or mobile phase) for LC-MS/MS analysis.[7]

LC-MS/MS Analysis

The precise parameters for LC-MS/MS analysis can vary depending on the instrument and the specific adducts being quantified. The following table summarizes typical parameters found in the literature for the analysis of 2'-deoxyguanosine and its derivatives.

| Parameter | Typical Value/Condition | Reference |

| Liquid Chromatography | ||

| Column | C18 reversed-phase (e.g., Acquity UPLC HSS T3) | [5][8] |

| Mobile Phase A | 0.02% Acetic acid in water | [5] |

| Mobile Phase B | Methanol or Acetonitrile | [5][8] |

| Flow Rate | 0.2 mL/min | [8][9] |

| Gradient | Linear gradient from low to high organic phase | [5][8] |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [10] |

| Analysis Mode | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | [4][10] |

| Capillary Voltage | 2.0 - 4.0 kV | [8][10] |

| Source Temperature | 150 - 400 °C | [5][9] |

| Collision Gas | Argon or Nitrogen | [4][10] |

| SRM Transitions (m/z) | ||

| 2'-Deoxyguanosine | 268.0 > 152.0 | [9] |

| N2-ethyl-dGuo | 296 > 180 | [4] |

| [15N5]N2-ethyl-dGuo | 301 > 185 | [4] |

| 8-OHdG | 284.1 > 168.1 | [9] |

| [15N5]-8-OHdG | 289.1 > 173.1 | [9] |

Visualized Workflow and Pathways

Workflow for Quantification of DNA Adducts

The following diagram illustrates the general workflow for the quantification of DNA adducts using this compound as an internal standard.

Caption: Workflow for DNA adduct analysis.

DNA Damage and Base Excision Repair

While this compound is not directly involved in signaling pathways, it is used to study the outcomes of pathways such as Base Excision Repair (BER), which is responsible for repairing oxidative DNA damage.

Caption: Simplified Base Excision Repair pathway.

References

- 1. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Time course of DNA adduct formation in peripheral blood granulocytes and lymphocytes after drinking alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an Acetaldehyde Adduct in Human Liver DNA and Quantitation as N2-Ethyldeoxyguanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hama-med.repo.nii.ac.jp [hama-med.repo.nii.ac.jp]

- 6. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid extraction and analysis of oxidative stress and DNA damage biomarker 8-hydroxy-2′-deoxyguanosine (8-OHdG) in urine: Application to a study with pregnant women - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]

An In-depth Technical Guide to ¹⁵N₅ Labeled Deoxyguanosine: Properties, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ¹⁵N₅ labeled deoxyguanosine, a critical tool in nucleic acid research. It details experimental protocols for its use and explores its relevance in the context of DNA damage and repair signaling pathways.

Core Physical and Chemical Properties

¹⁵N₅ labeled deoxyguanosine is a stable isotope-labeled analog of the natural nucleoside deoxyguanosine. In this molecule, all five nitrogen atoms have been replaced with the heavy isotope ¹⁵N. This isotopic enrichment makes it an invaluable internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, particularly in studies of DNA damage and metabolism.[1]

General Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₃¹⁵N₅O₄ | [2] |

| Molecular Weight | 272.21 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| CAS Number | 686353-29-7 | [1] |

Solubility

The solubility of ¹⁵N₅ labeled deoxyguanosine is expected to be very similar to its unlabeled counterpart.

| Solvent | Solubility | Reference |

| Water | Soluble | [2][5] |

| 1 M NH₄OH | 50 mg/mL (clear, colorless) | |

| DMSO | Slightly soluble | [4] |

| Methanol | Slightly soluble | [4] |

| Ethanol | Soluble | [4] |

Thermal Properties

The melting point of ¹⁵N₅ labeled deoxyguanosine is anticipated to be nearly identical to that of unlabeled deoxyguanosine.

| Property | Value | Reference |

| Melting Point | ~300 °C (decomposes) | [2][3][6] |

Spectroscopic Data (Reference Data for Unlabeled Deoxyguanosine)

¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz) [7]

| Proton | Chemical Shift (ppm) |

| H-8 | 7.95 |

| NH₂ | 6.50 |

| H-1' | 6.14 |

| OH-3' | 5.31 |

| OH-5' | 4.99 |

| H-3' | 4.36 |

| H-4' | 3.83 |

| H-5' | 3.55 |

| H-2'a | 2.53 |

| H-2'b | 2.22 |

| NH | 10.7 |

¹³C NMR Chemical Shifts (Reference)

Due to the complexity and variability in reported values, a comprehensive table is not provided. Researchers should consult spectral databases for specific experimental conditions.

¹⁵N NMR Chemical Shifts

While a full spectrum for ¹⁵N₅ deoxyguanosine is not available, studies on partially labeled deoxyguanosine provide insight into the expected chemical shift ranges. For instance, the ¹⁵N chemical shift tensor of [1-¹⁵N]-2'-deoxyguanosine has been determined, providing principal values of σ₁₁ = 54 ppm, σ₂₂ = 148 ppm, and σ₃₃ = 201 ppm relative to (¹⁵NH₄)₂SO₄.[8]

Key Experimental Protocols

¹⁵N₅ labeled deoxyguanosine is primarily used as an internal standard for the accurate quantification of deoxyguanosine and its modified forms, such as the oxidative damage product 8-oxo-2'-deoxyguanosine (8-oxodG), in biological samples.

Workflow for DNA Analysis using ¹⁵N₅ Labeled Deoxyguanosine

Detailed Methodology: Enzymatic Hydrolysis of DNA to Deoxynucleosides

Accurate quantification of nucleosides requires the complete enzymatic digestion of DNA.

Materials:

-

Purified DNA sample

-

Benzonase nuclease

-

Bovine spleen phosphodiesterase

-

Bacterial alkaline phosphatase

-

Tris-HCl buffer (pH 7.9)

-

NaCl

-

MgCl₂

-

¹⁵N₅ labeled deoxyguanosine internal standard

Procedure:

-

To the purified DNA sample, add a known amount of ¹⁵N₅ labeled deoxyguanosine as an internal standard.

-

Prepare a digestion master mix containing Benzonase, phosphodiesterase, and alkaline phosphatase in Tris-HCl buffer with NaCl and MgCl₂.

-

Add the digestion master mix to the DNA sample.

-

Incubate the reaction mixture at 37°C for a minimum of 6 hours to ensure complete hydrolysis.[1]

-

The resulting mixture of deoxynucleosides is then ready for analysis by LC-MS/MS.

Detailed Methodology: LC-MS/MS Quantification of Deoxyguanosine

This protocol is adapted from methods for quantifying 8-oxodG, a common application for ¹⁵N₅-labeled standards.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Example):

-

Column: Reversed-phase C18 column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate deoxyguanosine from other nucleosides.

-

Flow Rate: Appropriate for the column dimensions.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM):

-

Deoxyguanosine (dG): Monitor the transition of the precursor ion (m/z 268.1) to a specific product ion (e.g., m/z 152.1, corresponding to the guanine base).

-

¹⁵N₅-Deoxyguanosine (¹⁵N₅-dG): Monitor the transition of the precursor ion (m/z 273.1) to its corresponding product ion (e.g., m/z 157.1).

-

-

Optimization: Cone voltage, collision energy, and other MS parameters should be optimized for maximum sensitivity.

Quantification: The concentration of deoxyguanosine in the sample is determined by comparing the peak area ratio of the endogenous dG to the ¹⁵N₅-dG internal standard against a calibration curve prepared with known concentrations of unlabeled dG and a fixed amount of the internal standard.

Biological Context: DNA Damage and Repair

Deoxyguanosine is particularly susceptible to oxidative damage due to its low redox potential. The most common oxidative lesion is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxodG), a mutagenic adduct that can lead to G:C to T:A transversions if not repaired.[9] The quantification of 8-oxodG is a key biomarker for oxidative stress and is often performed using ¹⁵N₅-labeled 8-oxodG as an internal standard, which can be synthesized from ¹⁵N₅-deoxyguanosine.

Base Excision Repair (BER) Pathway for Oxidative Damage

The primary cellular defense against 8-oxodG is the Base Excision Repair (BER) pathway.

The process is initiated by the 8-oxoguanine DNA glycosylase (OGG1), which recognizes and excises the damaged base.[10][11] This creates an apurinic/apyrimidinic (AP) site, which is then processed by APE1 endonuclease, DNA polymerase β, and DNA ligase III to restore the correct DNA sequence.[10]

OGG1-Mediated Signaling Pathway

Recent research has unveiled a novel signaling role for OGG1 beyond its function in DNA repair. After excising the 8-oxoguanine base, OGG1 can bind to it, and this complex can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras.[9][12] This can activate downstream signaling cascades, such as the MAPK/ERK pathway, influencing gene expression related to cellular stress responses.[9]

Applications in Drug Development

The use of ¹⁵N₅ labeled deoxyguanosine and its derivatives is crucial in several areas of drug development:

-

Efficacy and MoA Studies: Quantifying the extent of DNA damage and the efficiency of its repair in response to novel therapeutics provides insights into their mechanism of action.

-

Toxicity and Safety Assessment: Measuring levels of oxidative DNA damage can be a key indicator of drug-induced toxicity.

-

Biomarker Discovery: The levels of 8-oxodG in urine and tissues are established biomarkers of oxidative stress and are being investigated for their utility in diagnosing and monitoring various diseases, including cancer.[13] The use of ¹⁵N₅-labeled standards enhances the accuracy of these biomarker assays.

Conclusion

¹⁵N₅ labeled deoxyguanosine is an indispensable tool for researchers in the fields of molecular biology, toxicology, and pharmacology. Its primary application as an internal standard enables the precise and accurate quantification of deoxyguanosine and its damaged forms, providing critical data for understanding the mechanisms of DNA damage and repair, the cellular response to oxidative stress, and the efficacy and safety of new drug candidates. The continued use of this and other stable isotope-labeled nucleosides will undoubtedly contribute to significant advancements in our understanding of human health and disease.

References

- 1. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 2'-Deoxyguanosine CAS#: 961-07-9 [m.chemicalbook.com]

- 4. 2'-Deoxyguanosine | 961-07-9 [chemicalbook.com]

- 5. 99-100%, synthetic (organic), powder | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2'-Deoxyguanosine | 961-07-9 [amp.chemicalbook.com]

- 7. 2'-Deoxyguanosine(961-07-9) 1H NMR spectrum [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Complexities of the DNA Base Excision Repair Pathway for Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Base excision repair - Wikipedia [en.wikipedia.org]

- 12. Activation of cellular signaling by 8-oxoguanine DNA glycosylase-1-initiated DNA base excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epigentek.com [epigentek.com]

A Comprehensive Technical Guide to the Stability and Storage of 2'-Deoxyguanosine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2'-Deoxyguanosine-¹⁵N₅. The information presented herein is essential for ensuring the integrity and reliability of this isotopically labeled compound in research and development applications, particularly in mass spectrometry-based studies. While specific stability data for the ¹⁵N₅-labeled variant is not extensively available, the stability profile is expected to be analogous to that of its unlabeled counterpart, 2'-deoxyguanosine. The following sections detail the known stability under various conditions, recommended storage protocols, potential degradation pathways, and analytical methodologies for assessing its purity and degradation.

Recommended Storage Conditions

To maintain the long-term integrity of 2'-Deoxyguanosine-¹⁵N₅, it is imperative to adhere to specific storage conditions. The primary recommendations from suppliers are summarized in the table below.

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C to -80°C | Minimizes chemical and enzymatic degradation. |

| Atmosphere | Desiccated | Prevents hydrolysis of the glycosidic bond. |

| Light | Protected from light | Minimizes photodegradation. |

Table 1: Recommended Storage Conditions for 2'-Deoxyguanosine-¹⁵N₅ [1][2][3][4]

Stability Profile

The stability of 2'-Deoxyguanosine-¹⁵N₅ is influenced by several factors, including pH, temperature, and light exposure. Understanding these factors is critical for handling the compound during experimental procedures.

pH Stability

Thermal Stability

Elevated temperatures can accelerate the degradation of 2'-Deoxyguanosine-¹⁵N₅, primarily through the hydrolysis of the glycosidic bond. Forced degradation studies, a common practice in pharmaceutical development, often utilize elevated temperatures to predict long-term stability.[8][9][10][11][12] For instance, a stability study of various 2'-deoxyguanosine derivatives involved thermal stress at 80°C to evaluate their degradation kinetics.[13] It is crucial to minimize the exposure of 2'-Deoxyguanosine-¹⁵N₅ to high temperatures during experimental procedures to prevent degradation.

Photostability

Exposure to light, particularly UV radiation, can induce photochemical degradation of 2'-deoxyguanosine. While the specific photodegradation pathways for 2'-deoxyguanosine are not detailed in the provided search results, studies on the related compound 8-oxo-2'-deoxyguanosine indicate that UV exposure can lead to complex photochemical reactions and degradation.[1][2][4][14] Therefore, it is recommended to handle 2'-Deoxyguanosine-¹⁵N₅ in a light-protected environment whenever possible.

Potential Degradation Pathways

The primary degradation pathway for 2'-Deoxyguanosine-¹⁵N₅ is the acid-catalyzed hydrolysis of the N-glycosidic bond, leading to the formation of ¹⁵N₅-guanine and 2-deoxyribose. This is a common degradation route for all purine deoxyribonucleosides. Under alkaline conditions, degradation can also occur, though typically at a slower rate than acid hydrolysis.[15][16] Oxidative damage can also lead to the formation of various oxidation products, with 8-hydroxy-2'-deoxyguanosine-¹⁵N₅ being a major and well-studied product.[17]

Caption: Potential degradation pathways of 2'-Deoxyguanosine-¹⁵N₅.

Experimental Protocols for Stability Assessment

A forced degradation study is a systematic way to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocol outlines a general approach for assessing the stability of 2'-Deoxyguanosine-¹⁵N₅.

Forced Degradation Protocol

1. Preparation of Stock Solution:

-

Accurately weigh a known amount of 2'-Deoxyguanosine-¹⁵N₅ and dissolve it in a suitable solvent (e.g., methanol or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

2. Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Incubate at room temperature for various time points.

-

Thermal Degradation: Aliquot the stock solution into vials and incubate in a temperature-controlled oven (e.g., 80°C) for various time points.

-

Photodegradation: Expose the stock solution in a photostability chamber to a defined light source (e.g., ICH compliant) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

-

Analyze the stressed samples and a non-stressed control at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methodology: HPLC-UV

A reversed-phase HPLC method with UV detection is commonly used for the analysis of deoxynucleosides and their degradation products.

| Parameter | Typical Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% formic acid or ammonium acetate buffer; B: Acetonitrile or Methanol |

| Gradient | A suitable gradient to separate the parent compound from its degradation products. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 260 nm |

| Injection Volume | 10-20 µL |

Table 2: Typical HPLC-UV Conditions for 2'-Deoxyguanosine Analysis [13][18][19][20]

Analytical Methodology: LC-MS

LC-MS provides higher sensitivity and specificity, allowing for the identification and quantification of degradation products.

| Parameter | Typical Condition |

| LC System | Similar to HPLC-UV, often with smaller column dimensions and lower flow rates for better MS compatibility. |

| Mass Spectrometer | Triple quadrupole or high-resolution mass spectrometer. |

| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. |

Table 3: Typical LC-MS Conditions for 2'-Deoxyguanosine Analysis [3][17][21][22]

Caption: Experimental workflow for assessing the stability of 2'-Deoxyguanosine-¹⁵N₅.

Conclusion

The stability and proper storage of 2'-Deoxyguanosine-¹⁵N₅ are paramount for its effective use in research and development. Adherence to the recommended storage conditions of low temperature, desiccation, and protection from light is essential to maintain its integrity. While the stability profile of the ¹⁵N₅-labeled compound is expected to mirror that of its unlabeled counterpart, researchers should be mindful of its susceptibility to degradation under acidic, thermal, and photolytic stress. The implementation of robust stability-indicating analytical methods, such as HPLC-UV and LC-MS, is crucial for monitoring the purity of the compound and for conducting forced degradation studies to understand its intrinsic stability. The information provided in this guide serves as a valuable resource for ensuring the quality and reliability of 2'-Deoxyguanosine-¹⁵N₅ in scientific investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Stability of 2′-deoxyxanthosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stability of 2'-deoxyxanthosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biopharminternational.com [biopharminternational.com]

- 9. acdlabs.com [acdlabs.com]

- 10. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]

- 11. globalresearchonline.net [globalresearchonline.net]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thaiscience.info [thaiscience.info]

- 14. GIST Scholar: Photochemical pathways of 8-oxo-2′-deoxyguanosine under photodegradation [scholar.gist.ac.kr]

- 15. Alkaline stability of guanosine and some of its derivatives modified by the carcinogen N-acetoxyacetylaminofluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of the alkaline degradation products of an oligodeoxynucleotide containing 8-oxo-7,8-dihydro-2'-deoxyguanosine by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An improved liquid chromatography/tandem mass spectrometry method for the determination of 8-oxo-7,8-dihydro-2'-deoxyguanosine in DNA samples using immunoaffinity column purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chromatographyonline.com [chromatographyonline.com]

- 19. scribd.com [scribd.com]

- 20. [PDF] Development and validation of an HPLC-UV method for purity determination of DNA | Semantic Scholar [semanticscholar.org]

- 21. Quantification of DNA damage products resulting from deamination, oxidation and reaction with products of lipid peroxidation by liquid chromatography isotope dilution tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. LC-MS/MS for Assessing the Incorporation and Repair of N2-Alkyl-2′-deoxyguanosine in Genomic DNA - PMC [pmc.ncbi.nlm.nih.gov]

Understanding 15N Labeling in Nucleosides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 15N labeling of nucleosides, a powerful technique for elucidating biological processes at the molecular level. We will delve into the core principles, experimental methodologies, and advanced analytical techniques, offering practical insights for researchers in academia and industry.

Introduction to 15N Labeling of Nucleosides

Nitrogen-15 (15N) is a stable, non-radioactive isotope of nitrogen. Incorporating 15N into nucleosides, the building blocks of DNA and RNA, allows for the precise tracking and quantification of these molecules in biological systems. This technique is invaluable for a wide range of applications, from studying metabolic pathways and drug-DNA interactions to elucidating the structure and dynamics of nucleic acids.[1] The key advantage of 15N labeling lies in its ability to introduce a specific mass shift, enabling differentiation from their natural 14N counterparts by mass spectrometry (MS) and providing a unique nuclear magnetic resonance (NMR) signature.[1]

Methodologies for 15N Labeling of Nucleosides

There are two primary approaches for generating 15N labeled nucleosides: chemical synthesis and metabolic labeling.

Chemical Synthesis

Chemical synthesis offers precise control over the position of the 15N label within the nucleoside structure. This is particularly useful for detailed mechanistic studies where specific nitrogen atoms are of interest.

Experimental Protocol: Synthesis of [7,NH2-15N2]adenosine

This protocol describes the specific incorporation of 15N into the N7 and amino positions of adenosine.

Materials:

-

4-amino-6-hydroxy-2-mercaptopyrimidine

-

[15N]NH4Cl

-

Diethoxymethyl acetate

-

Dimethylformamide (DMF)

-

Raney nickel

-

6-chloropurine

-

Purine nucleoside phosphorylase

-

7-methylguanosine

-

Anhydrous DMSO

-

KHCO3

-

Glacial acetic acid

Procedure:

-

Introduction of the first 15N label: Start with the pyrimidine 4-amino-6-hydroxy-2-mercaptopyrimidine. Introduce the first 15N label through direct nitrosation/reduction.

-

Ring closure: Perform a ring closure using diethoxymethyl acetate in DMF.

-

Removal of thiol group: Remove the thiol group using Raney nickel to form hypoxanthine.

-

Conversion to 6-chloropurine: Convert hypoxanthine to 6-chloropurine, which is a suitable substrate for enzymatic transglycosylation.

-

Enzymatic transglycosylation: Use purine nucleoside phosphorylase and 7-methylguanosine to convert 6-chloropurine to the corresponding nucleoside.

-

Introduction of the second 15N label: Introduce the second 15N label by displacing the chloride with 15NH3, generated in situ from [15N]NH4Cl, to yield the labeled adenosine.

This protocol is adapted from a previously published method.

Metabolic Labeling

Metabolic labeling involves introducing 15N-enriched precursors into a biological system (e.g., cell culture or whole organism), allowing for the incorporation of the isotope into newly synthesized biomolecules, including nucleosides.[1] This approach is ideal for studying the dynamics of nucleic acid metabolism and for producing globally labeled internal standards for quantitative analysis.

Experimental Protocol: Metabolic Labeling of DNA in Cell Culture using [15N] Glutamine

This protocol outlines the steps for labeling the DNA of a bladder cancer cell line with 15N using labeled glutamine.[2]

Materials:

-

5637 bladder cancer cell line

-

Glutamine-free RPMI-1640 media

-

Dialyzed serum

-

[15N] glutamine

-

DNA extraction kit (e.g., Qiagen DNeasy)

Procedure:

-

Cell Culture Preparation: Maintain 5637 cells in glutamine-free RPMI-1640 media supplemented with 10% dialyzed serum overnight.

-

Labeling: Replace the media with fresh media containing [15N] glutamine (e.g., 5 mM). Culture the cells for various time points (e.g., 12, 24, 48, 72 hours) to monitor the incorporation of 15N.

-

Cell Harvesting and DNA Extraction: After the desired labeling period, collect the cells and extract genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.[2]

-

DNA Hydrolysis: Enzymatically hydrolyze the extracted DNA to its constituent deoxynucleosides for subsequent analysis.

Analytical Techniques for 15N Labeled Nucleosides

The two primary analytical techniques for studying 15N labeled nucleosides are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

MS is a highly sensitive technique that measures the mass-to-charge ratio of ions. For 15N labeled nucleosides, the incorporation of the heavier isotope results in a predictable mass shift, allowing for their detection and quantification.[3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a particularly powerful approach for analyzing complex mixtures of nucleosides.[2]

Quantitative Data: Isotopic Enrichment and Analytical Performance

| Parameter | Value/Range | Analytical Method | Reference |

| 15N Labeling Efficiency in E. coli | ~93% | Mass Spectrometry | [4] |

| 15N Enrichment in Mammalian Tissues | >95% | Mass Spectrometry | [5] |

| 15N Enrichment in Arabidopsis | 93-99% | LC-MS | [6] |

| Sensitivity of MS | Picomole to femtomole | Mass Spectrometry | [7] |

| Sensitivity of NMR | Millimolar range | NMR Spectroscopy | [8] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure, dynamics, and interactions of molecules in solution. The 15N nucleus has a nuclear spin of 1/2, which makes it amenable to high-resolution NMR studies.[9] 1H-15N heteronuclear correlation experiments are commonly used to probe the local environment of the nitrogen atoms within the nucleoside.

Applications of 15N Labeled Nucleosides

Metabolic Flux Analysis

15N labeled nucleosides are powerful tracers for dissecting metabolic pathways. By monitoring the incorporation of 15N from a labeled precursor into various nucleosides and their downstream metabolites, researchers can quantify the flux through different biosynthetic and salvage pathways.[10] This is particularly relevant in cancer research, where nucleotide metabolism is often dysregulated.[2]

Metabolic Flux Analysis Workflow using 15N Labeling.

Studying DNA-Ligand Interactions and DNA Repair

15N labeled oligonucleotides are invaluable tools for investigating the interactions between DNA and other molecules, such as proteins and drugs.[9] NMR studies of 15N labeled DNA can provide insights into the structural changes that occur upon ligand binding. Furthermore, 15N labeled nucleosides can be used to study DNA damage and repair pathways. By incorporating a 15N labeled nucleoside into a DNA strand and then exposing it to a damaging agent, researchers can use MS to identify and quantify the resulting DNA adducts.[11]

Workflow for Studying DNA Adducts using 15N Labeling.

Elucidating Nucleotide Salvage Pathways

The nucleotide salvage pathway is a crucial metabolic process that recycles nucleobases and nucleosides from the degradation of DNA and RNA.[12] 15N labeled nucleosides can be used to trace the flow of nitrogen through this pathway, providing insights into its regulation and its contribution to the overall nucleotide pool.

Tracing the Nucleotide Salvage Pathway with 15N Labeling.

Conclusion

15N labeling of nucleosides is a versatile and powerful technique with broad applications in biological and biomedical research. From fundamental studies of metabolic pathways to the development of new therapeutic agents, the ability to track and quantify nucleosides with high precision provides invaluable insights into the complex machinery of life. As analytical technologies continue to advance, the utility of 15N labeled nucleosides is poised to expand even further, opening up new avenues of scientific discovery.

References

- 1. M9 Minimal Media - Powers Wiki [bionmr.unl.edu]

- 2. antibodies.cancer.gov [antibodies.cancer.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. promega.ca [promega.ca]

- 5. eurisotop.com [eurisotop.com]

- 6. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 8. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]

- 9. 15N labeling of oligodeoxynucleotides for NMR studies of DNA-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification and quantification of DNA repair proteins by liquid chromatography/isotope-dilution tandem mass spectrometry using their fully 15N-labeled analogues as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Production, Purification, and Characterization of 15N-Labeled DNA Repair Proteins as Internal Standards for Mass Spectrometric Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nucleotide salvage - Wikipedia [en.wikipedia.org]

A Technical Guide to the Natural Abundance of ¹⁵N versus Labeled 2'-Deoxyguanosine for Researchers and Drug Development Professionals

Introduction

In the realms of molecular biology, pharmacology, and drug development, the ability to trace and quantify specific molecules is paramount. Isotopic labeling, particularly with stable isotopes like Nitrogen-15 (¹⁵N), offers a powerful tool for elucidating metabolic pathways, studying DNA-drug interactions, and quantifying analytical targets with high precision. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N in 2'-Deoxyguanosine compared to its synthetically ¹⁵N-labeled counterpart. We will delve into the quantitative differences, detailed experimental protocols for their analysis, and the practical applications that leverage these differences.

Quantitative Data Summary

The key distinction between natural and labeled 2'-Deoxyguanosine lies in the abundance of the ¹⁵N isotope. This difference is the foundation for a variety of analytical techniques that can differentiate and quantify the two forms.

| Parameter | Natural 2'-Deoxyguanosine | ¹⁵N-Labeled 2'-Deoxyguanosine | Data Source |

| ¹⁵N Isotopic Abundance | ~0.37% | Typically >98% | [1][2] |

| Molecular Weight (Monoisotopic) | 267.1026 g/mol (for all ¹⁴N) | 272.0880 g/mol (for all ¹⁵N) | Calculated |

| Primary Analytical Techniques | Mass Spectrometry, NMR Spectroscopy | Mass Spectrometry, NMR Spectroscopy | [3][4][5][6][7] |

| Typical Applications | Baseline measurement, Control samples | Metabolic tracing, Quantitative analysis (as internal standard), Structural studies | [3][8][9][10][11] |

The Significance of ¹⁵N Labeling

2'-Deoxyguanosine is one of the four deoxyribonucleosides that constitute DNA. Its purine ring system contains five nitrogen atoms, making it an ideal candidate for ¹⁵N labeling. The natural abundance of ¹⁵N is approximately 0.37%, meaning that in any given sample of natural 2'-Deoxyguanosine, a very small fraction of the molecules will contain one or more ¹⁵N atoms.[1]

In contrast, ¹⁵N-labeled 2'-Deoxyguanosine is synthesized to have a much higher enrichment of the ¹⁵N isotope, often exceeding 98%. This significant difference in isotopic composition allows researchers to introduce a "heavy" version of the molecule into a biological system and track its fate without the use of radioactive isotopes.

Experimental Protocols

The analysis of ¹⁵N abundance in 2'-Deoxyguanosine predominantly relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry for ¹⁵N Abundance Analysis

Isotope-dilution mass spectrometry is a highly accurate method for quantifying nucleosides.[11] This technique involves adding a known amount of a stable isotope-labeled internal standard (e.g., [¹⁵N₅]-2'-Deoxyguanosine) to a sample containing the natural (unlabeled) analyte. The ratio of the two is then measured by mass spectrometry.

Protocol for LC-MS/MS Analysis of 2'-Deoxyguanosine:

-

DNA Extraction and Digestion:

-

Extract DNA from the biological sample using a suitable commercial kit or standard phenol-chloroform extraction protocol.

-

Quantify the extracted DNA using UV spectroscopy.

-

Enzymatically digest the DNA to its constituent deoxynucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.[12]

-

During digestion, add a known concentration of the ¹⁵N-labeled 2'-Deoxyguanosine internal standard.[11]

-

-

Sample Preparation:

-

After digestion, precipitate proteins by adding a solvent like acetonitrile.

-

Centrifuge the sample and collect the supernatant containing the deoxynucleosides.

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the sample in a solvent suitable for liquid chromatography (e.g., water with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separate the deoxynucleosides using a C18 reverse-phase column with a gradient elution of water and acetonitrile, both typically containing a small amount of formic acid to improve ionization.

-

Mass Spectrometry (MS):

-

Utilize an electrospray ionization (ESI) source in positive ion mode.

-

Perform tandem mass spectrometry (MS/MS) using a triple quadrupole mass spectrometer.

-

Monitor the specific precursor-to-product ion transitions for both natural and ¹⁵N-labeled 2'-Deoxyguanosine. For example, for natural 2'-Deoxyguanosine, the transition could be m/z 268 → 152, while for [¹⁵N₅]-2'-Deoxyguanosine, it would be m/z 273 → 157.

-

The exact m/z values will depend on the specific adducts and charge states.

-

-

-

Data Analysis:

-

Integrate the peak areas for the selected ion transitions of both the natural and the labeled 2'-Deoxyguanosine.

-

Calculate the ratio of the peak area of the natural analyte to the peak area of the internal standard.

-

Determine the concentration of the natural 2'-Deoxyguanosine in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of both the natural and labeled standards.

-

NMR Spectroscopy for Structural and Quantitative Analysis

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution and can also be used for quantitative analysis. ¹⁵N NMR, particularly in conjunction with proton (¹H) NMR in two-dimensional experiments like ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence), provides detailed information about the nitrogen atoms within a molecule.

Protocol for ¹⁵N NMR Analysis of Labeled 2'-Deoxyguanosine:

-

Sample Preparation:

-

Dissolve the ¹⁵N-labeled 2'-Deoxyguanosine sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent depends on the specific experiment and the solubility of the compound.

-

Transfer the solution to an NMR tube.

-

-

NMR Experiment Setup:

-

Use a high-field NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.

-

For quantitative ¹⁵N NMR, it is crucial to ensure full relaxation of the ¹⁵N nuclei between scans. This often requires long relaxation delays (D1) due to the long spin-lattice relaxation times (T₁) of ¹⁵N.

-

To shorten the experimental time, a paramagnetic relaxation agent like Cr(acac)₃ can be added, but this may affect chemical shifts.

-

For structural analysis, a 2D ¹H-¹⁵N HSQC experiment is typically performed. This experiment correlates the chemical shifts of ¹⁵N nuclei with the chemical shifts of their directly attached protons.

-

-

Data Acquisition and Processing:

-

Acquire the NMR data with an appropriate number of scans to achieve a good signal-to-noise ratio.

-

Process the data using NMR software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

-

For quantitative analysis, integrate the peaks of interest in the ¹⁵N spectrum. The integral is proportional to the number of nuclei contributing to the signal.

-

Visualizing Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were created using the Graphviz DOT language.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. ckisotopes.com [ckisotopes.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Magnitudes and orientations of the 15N chemical shift tensor of [1-15N]-2'-deoxyguanosine determined on a polycrystalline sample by two-dimensional solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Syntheses of (2')3'-15N-amino-(2')3'-deoxyguanosine and determination of their pKa values by 15N NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stable Isotope Labeling in Omics Research: Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]

- 10. Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Application of 2'-Deoxyguanosine-¹⁵N₅

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and applications of 2'-Deoxyguanosine-¹⁵N₅, a critical tool in biomedical research and drug development. The stable isotope labeling of 2'-deoxyguanosine with five ¹⁵N atoms allows for sensitive and specific detection in various analytical techniques, making it an invaluable tracer for studying DNA structure, dynamics, damage, and metabolism. This document details both chemical and enzymatic synthesis routes, presents key quantitative data, and illustrates the experimental workflows where this labeled nucleoside is employed.

Quantitative Data Summary

The synthesis of ¹⁵N-labeled nucleosides can be achieved through various methods, each with its own efficiency. The following tables summarize key quantitative data from representative synthetic approaches.

| Chemical Synthesis Method | Starting Materials | Key Reagents | Yield | Purity | Reference |

| Nucleophilic Addition-Elimination | 2',3',5'-tri-O-acetyl-2-fluoro-O⁶-[2-(4-nitrophenyl)ethyl]inosine | [¹⁵N]benzylamine, triethylamine, ruthenium trichloride, tetrabutylammonium periodate | High | Not specified | [1] |

| Nucleophilic Aromatic Substitution | 9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-6-chloro-2-fluoro-9H-purine | N-(tert-butyldimethylsilyl) [¹⁵N]phthalimide, CsF | Not specified | Not specified | [2] |

| Multi-step Chemical Synthesis | 4-amino-6-hydroxy-2-mercaptopyrimidine | [¹⁵N]NaNO₂, [¹³C]NaSCSOEt, [¹⁵N]NH₄Cl | >95% (for intermediate steps) | Not specified | [3] |

| Enzymatic Synthesis Method | Key Enzymes | Substrates | ¹⁵N Source | Product | Isotopic Enrichment | Reference |

| Multi-enzyme Cascade | IMP-dehydrogenase, GMP-synthetase, adenylate kinase, creatine kinase | IMP or dIMP | ¹⁵NH₄Cl (> 99 at.% ¹⁵N) | [2-¹⁵N]GMP and dGMP | > 98 at.% ¹⁵N | [4] |

| Transglycosylation | Nucleoside deoxyribosyltransferase-II (NdRT-II), Adenosine deaminase | Thymidine, 2-amino-6-chloropurine | Not applicable (label incorporated in purine starting material) | 2'-deoxyguanosine | Not applicable | [5] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of 2'-Deoxyguanosine-¹⁵N₅. Below are representative protocols for both chemical and enzymatic synthesis.

Protocol 1: Chemical Synthesis of [7,NH₂-¹⁵N₂]-Adenosine and Conversion to Guanosine

This protocol describes a method for introducing ¹⁵N labels into the N7 and exocyclic amino positions of adenosine, which can then be converted to the corresponding guanosine derivative.[3]

Step 1: Synthesis of [5-¹⁵N]-5,6-diamino-2-thioxo-1,2-dihydro-4(3H)-pyrimidinone

-

Suspend 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate in 1 N HCl and cool in an ice bath.

-

Slowly add a solution of [¹⁵N]NaNO₂ in water. The mixture will change from yellow to red.

-

After stirring, add NaHCO₃ to raise the pH, followed by sodium dithionite to reduce the nitroso group. The mixture will turn yellow.

-

Neutralize with glacial acetic acid and collect the product by vacuum filtration.

Step 2: Ring Closure to form [7-¹⁵N]-2,8-dithioxohypoxanthine

-

Reflux the product from Step 1 with diethoxymethyl acetate in DMF under a nitrogen atmosphere.

-

Cool the mixture and precipitate the product with cold acetonitrile.

-

Collect the solid by vacuum filtration.

Step 3: Conversion to [7,NH₂-¹⁵N₂]-Adenosine

-

Treat the dithioxohypoxanthine derivative with Raney nickel to remove the thiol groups, forming hypoxanthine.

-

Convert hypoxanthine to 6-chloropurine.

-

Displace the chloride with [¹⁵N]NH₃ (generated in situ from [¹⁵N]NH₄Cl) in a sealed bomb reactor at 80°C for 3 days.

-

Cool the reactor, dilute the mixture with water, and adjust the pH to 7 to precipitate the labeled adenosine.

Step 4: Enzymatic Conversion to Guanosine

-

The labeled adenosine can be enzymatically converted to guanosine using adenosine deaminase to yield hypoxanthine, followed by enzymatic reactions to introduce the 2-amino group, similar to the enzymatic protocol below.

Protocol 2: Enzymatic Synthesis of [2-¹⁵N]-dGMP

This protocol utilizes a series of enzymatic reactions to specifically label the 2-amino group of dGMP.[4]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing dIMP, ¹⁵NH₄Cl (as the ¹⁵N source), ATP, an ATP regeneration system (e.g., creatine kinase and phosphocreatine), and the necessary enzymes: IMP-dehydrogenase and GMP-synthetase.

-

Enzymatic Conversion:

-

IMP-dehydrogenase catalyzes the oxidation of dIMP to xanthosine monophosphate (XMP).

-

GMP-synthetase then catalyzes the amination of XMP using the ¹⁵N-labeled ammonia, forming [2-¹⁵N]-dGMP.

-

-

Incubation: Incubate the reaction mixture at an optimal temperature and pH for the enzymes (typically around 37°C and pH 7-8) until the reaction is complete, monitoring by HPLC.

-

Purification: Purify the resulting [2-¹⁵N]-dGMP using chromatographic techniques such as ion-exchange chromatography.

-

Hydrolysis (Optional): To obtain 2'-Deoxyguanosine-¹⁵N, the purified dGMP can be dephosphorylated using a phosphatase.

Applications and Experimental Workflows

2'-Deoxyguanosine-¹⁵N₅ is primarily used as an internal standard and a tracer in studies involving DNA. Its main applications are in biomolecular NMR and mass spectrometry.

Biomolecular NMR Spectroscopy

Stable isotope labeling is essential for elucidating the structure and dynamics of nucleic acids by NMR spectroscopy.[6][7] The incorporation of ¹⁵N allows for the use of heteronuclear NMR experiments, which can resolve signal overlap and provide detailed structural and dynamic information.

Caption: Workflow for NMR studies using ¹⁵N-labeled DNA.

Mass Spectrometry for Oxidative DNA Damage Analysis

8-hydroxy-2'-deoxyguanosine (8-OHdG) is a critical biomarker for oxidative stress and carcinogenesis.[8][9][10] 8-Hydroxy-2'-deoxyguanosine-¹⁵N₅ is used as an internal standard in LC-MS methods to accurately quantify the levels of 8-OHdG in biological samples.

Caption: Workflow for quantifying oxidative DNA damage using LC-MS.

Conclusion

The synthesis of 2'-Deoxyguanosine-¹⁵N₅, through both chemical and enzymatic routes, provides researchers with a powerful tool for investigating the intricacies of DNA. Its application in advanced analytical techniques like NMR and mass spectrometry is fundamental to studies on DNA structure, function, and the impact of damage. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of ¹⁵N-labeled nucleosides in cutting-edge research. Commercial availability of this compound further facilitates its use in a wide range of scientific disciplines.[11][12]

References

- 1. Efficient methods for the synthesis of [2-15N]guanosine and 2'-deoxy[2-15N]guanosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Syntheses of Specifically 15N‐Labeled Adenosine and Guanosine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of guanine nucleotides labeled with 15N at the 2-amino group of the purine ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Enzymatic synthesis of 2'-deoxyguanosine with nucleoside deoxyribosyltransferase-II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The “Speedy” Synthesis of Atom-Specific 15N Imino/Amido-Labeled RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The Influence of 2′-Deoxyguanosine Lesions on the Electronic Properties of OXOG:::C Base Pairs in Ds-DNA: A Comparative Analysis of Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 8-Hydroxy-2-Deoxyguanosine as Oxidative DNA Damage Biomarker of Medical Ionizing Radiation: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2â²-Deoxyguanosine·HâO (¹âµNâ , 98%) CP 95% - Cambridge Isotope Laboratories, NLM-3899-CA-5 [isotope.com]

- 12. 2â²-Deoxyguanosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3900-CA-25 [isotope.com]

Methodological & Application

Application Notes and Protocols: The Use of 2'-Deoxyguanosine-15N5 in Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2'-Deoxyguanosine-¹⁵N₅ is a stable isotope-labeled form of the natural DNA nucleoside, 2'-deoxyguanosine. The incorporation of five ¹⁵N atoms into the guanine base results in a mass shift of +5 Da compared to its unlabeled counterpart. This key feature makes it an invaluable tool in mass spectrometry-based quantitative analysis. Its primary application is as an internal standard in isotope-dilution mass spectrometry (IDMS), a methodology widely regarded as the gold standard for the accurate quantification of nucleosides and their modified forms in complex biological matrices.[1] This technique is crucial for studying DNA damage and repair, assessing oxidative stress, and in pharmacokinetic studies of nucleoside analogue drugs.

The use of a stable isotope-labeled internal standard like 2'-Deoxyguanosine-¹⁵N₅ enhances the accuracy, precision, and reproducibility of quantitative measurements.[2] By adding a known amount of the labeled standard to a sample at the earliest stage of preparation, it co-purifies with the endogenous analyte. Any sample loss during extraction, digestion, or purification affects both the analyte and the standard equally. In the mass spectrometer, the two compounds are chemically identical and have the same ionization efficiency, but are easily distinguished by their mass difference. The ratio of the analyte's signal to the internal standard's signal is then used to calculate the exact amount of the analyte, effectively correcting for experimental variability.

Core Application: Quantification of Oxidative DNA Damage

Exposure to endogenous and exogenous chemicals or radiation can lead to the formation of DNA adducts and oxidative damage.[1][3] One of the most common and well-studied markers of oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG). Unrepaired, this lesion can lead to G-to-T transversion mutations and is implicated in carcinogenesis.[3] Therefore, its accurate quantification is essential for cancer risk assessment and for studies in toxicology and molecular epidemiology.[3][4]

Isotope-dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its superior sensitivity and selectivity.[1][2][3] In this context, 2'-Deoxyguanosine-¹⁵N₅ is used to synthesize ¹⁵N₅-labeled 8-oxo-dG, which serves as the ideal internal standard for quantifying the native 8-oxo-dG.

Experimental Workflow for 8-oxo-dG Quantification